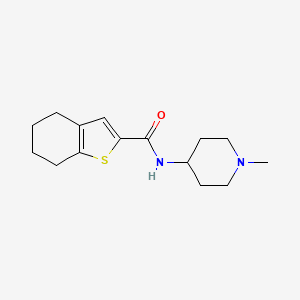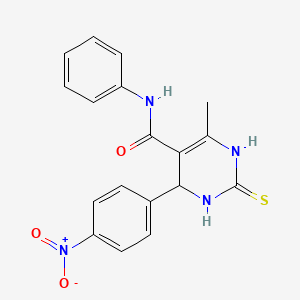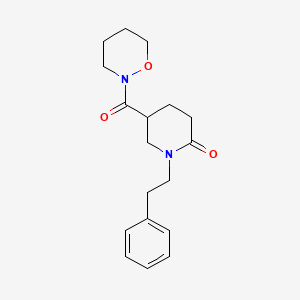
N-(4-bromophenyl)-2-methyl-3-phenylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromophenyl)-2-methyl-3-phenylpropanamide, also known as Bromadol or BDPC, is a synthetic opioid analgesic that was first synthesized in the 1970s. It is a potent painkiller that is structurally similar to fentanyl and tramadol. BDPC has been the subject of scientific research due to its potential as a new pain medication and its unique mechanism of action.
Mecanismo De Acción
BDPC acts on the mu-opioid receptor in the brain and spinal cord, which is responsible for the analgesic effects of opioids. It also has an affinity for the delta-opioid receptor, which may contribute to its unique pharmacological profile.
Biochemical and Physiological Effects
BDPC has been shown to have a high binding affinity for the mu-opioid receptor and a lower affinity for the delta-opioid receptor. It has also been found to have a longer half-life than other opioids, which may contribute to its longer duration of action. BDPC has been shown to produce respiratory depression, similar to other opioids, but to a lesser extent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BDPC has several advantages for laboratory experiments. It is highly potent and has a longer duration of action than other opioids, making it useful for studying the mechanisms of opioid action. However, its high potency also makes it difficult to work with, and it may pose a risk to researchers if not handled properly.
Direcciones Futuras
There are several future directions for BDPC research. One area of interest is its potential as a treatment for chronic pain. Another area of interest is its potential use in combination with other drugs, such as non-opioid analgesics or drugs that target different receptors in the brain. Additionally, further research is needed to fully understand the mechanisms of action of BDPC and its effects on the body.
Métodos De Síntesis
The synthesis of BDPC involves the reaction of 4-bromobenzaldehyde with 2-methyl-3-phenylpropanal in the presence of sodium borohydride. The resulting intermediate is then treated with hydrochloric acid to yield BDPC.
Aplicaciones Científicas De Investigación
BDPC has been studied for its potential use as a pain medication. In animal studies, it has been shown to be more potent than morphine and fentanyl in relieving pain. It has also been found to have a longer duration of action than other opioids, making it a promising candidate for the treatment of chronic pain.
Propiedades
IUPAC Name |
N-(4-bromophenyl)-2-methyl-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO/c1-12(11-13-5-3-2-4-6-13)16(19)18-15-9-7-14(17)8-10-15/h2-10,12H,11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDFZEIGWMIYYBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200952 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-Bromo-phenyl)-2-methyl-3-phenyl-propionamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-furyl)-2-{2-imino-3-[2-(4-morpholinyl)ethyl]-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5214922.png)

![2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5214935.png)
![N-cyclopentyl-1,5-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B5214946.png)


![1-(2-chlorobenzyl)-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5214973.png)
![1-[5-(2-chlorophenoxy)pentyl]piperidine](/img/structure/B5214980.png)

![N-cyclopentyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-2-oxo-2-phenylacetamide](/img/structure/B5214992.png)

![N-(2-methylphenyl)-N'-[2-(1-pyrrolidinyl)ethyl]urea](/img/structure/B5215011.png)

![2,6-dimethyl-4-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]morpholine](/img/structure/B5215024.png)